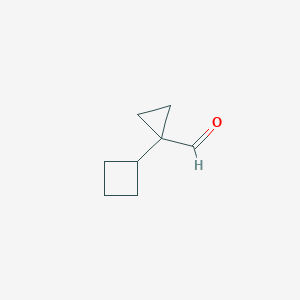

1-Cyclobutylcyclopropane-1-carbaldehyde

Description

Contextualization of Strained-Ring Carbonyl Compounds in Modern Chemical Research

Strained-ring carbonyl compounds are a class of molecules that feature carbocyclic rings, such as cyclopropane (B1198618) or cyclobutane (B1203170), bonded to a carbonyl group (C=O). The inherent instability and unique bonding characteristics of these small rings, a result of significant ring strain, impart distinct reactivity compared to their acyclic or larger-ring counterparts. wikipedia.orgresearchgate.net This reactivity is frequently harnessed in organic synthesis to drive reactions that would otherwise be challenging. wikipedia.org The presence of the carbonyl group, particularly an aldehyde, further enhances the synthetic utility of these scaffolds by providing a reactive handle for a wide array of chemical transformations.

Cyclopropane and cyclobutane rings are prevalent motifs in numerous natural products and pharmaceutical agents. researchgate.net Their inclusion in a molecule can significantly influence its three-dimensional structure, metabolic stability, and binding affinity to biological targets. nih.govbohrium.com

Cyclopropane: The cyclopropane ring, with its 60° bond angles and high ring strain (approximately 115 kJ mol⁻¹), possesses C-C bonds with enhanced π-character. nih.govacs.org This "alkene-like" characteristic allows cyclopropanes to participate in various ring-opening reactions and cycloadditions, acting as versatile three-carbon synthons. nih.govpharmaguideline.com Their rigid structure is often used by medicinal chemists to lock molecules into specific conformations. acs.org

Cyclobutane: The cyclobutane ring is also strained (around 110-120 kJ mol⁻¹), though less so than cyclopropane. researchgate.netnih.gov It provides a unique, puckered three-dimensional scaffold that is increasingly used in drug design to "escape from flatland"—a concept aimed at creating more complex, sp³-rich molecules with improved pharmacological properties. researchgate.netnih.gov Cyclobutanes can serve as conformationally restricted scaffolds and bioisosteres for other groups, such as phenyl rings or alkenes. nih.gov

The combination of these two rings in 1-Cyclobutylcyclopropane-1-carbaldehyde suggests a molecule with a rich and complex reactivity profile, stemming from the distinct properties of each strained system.

The aldehyde group (–CHO) is one of the most versatile functional groups in organic synthesis. wikipedia.org Its carbonyl carbon is highly electrophilic, making it susceptible to attack by a wide range of nucleophiles. solubilityofthings.comncert.nic.in This reactivity enables numerous critical transformations:

Nucleophilic Addition: Aldehydes readily react with organometallic reagents (e.g., Grignard, organolithium), enolates, amines, and alcohols to form new carbon-carbon and carbon-heteroatom bonds. wikipedia.orgncert.nic.in

Oxidation and Reduction: The aldehyde group can be easily oxidized to a carboxylic acid or reduced to a primary alcohol, providing straightforward pathways to other important functional groups. wikipedia.orgsolubilityofthings.com

Condensation Reactions: Aldehydes with α-hydrogens can undergo aldol (B89426) condensations to form β-hydroxy aldehydes, which are precursors to α,β-unsaturated systems. ncert.nic.in

In this compound, the aldehyde group acts as a key anchor for synthetic diversification, allowing the elaborate strained-ring scaffold to be incorporated into larger, more complex molecules.

Overview of Donor-Acceptor Cyclopropanes and Related Structures

This compound can be classified within the framework of donor-acceptor (D-A) cyclopropanes. These are cyclopropanes substituted with both an electron-donating group (the "donor") and an electron-withdrawing group (the "acceptor") on adjacent carbons. nih.gov This substitution pattern polarizes the distal C-C bond of the cyclopropane ring, facilitating its cleavage under mild conditions, often with a Lewis acid catalyst. nih.gov

In this specific molecule, the aldehyde group serves as the electron-withdrawing "acceptor." The cyclobutyl group, being an alkyl substituent, acts as a weak electron "donor." This arrangement makes the molecule a substrate for the characteristic reactions of D-A cyclopropanes, which are valued as versatile 1,3-dipole synthons. nih.govnih.gov Upon ring opening, they can participate in a variety of formal cycloaddition reactions with dipolarophiles like aldehydes, imines, and isothiocyanates to construct five-membered heterocyclic and carbocyclic rings. nih.govnih.govrsc.org The field of D-A cyclopropane chemistry has expanded significantly, providing innovative methods for building complex molecular architectures from simple, strained precursors. acs.orgacs.org

Current Research Landscape and Identified Gaps Pertaining to this compound

This represents a clear gap in the research landscape. The unique juxtaposition of the cyclobutyl and cyclopropyl (B3062369) rings warrants investigation. Key unanswered questions include:

How does the cyclobutyl group electronically and sterically influence the reactivity of the D-A cyclopropane system compared to simpler alkyl or aryl donors?

What unique ring-opening or rearrangement pathways might this specific substitution pattern enable?

Can this molecule serve as a precursor for novel spirocyclic or fused-ring systems of potential interest in materials science or medicinal chemistry?

Future research directed at the synthesis of this compound and the systematic exploration of its reactivity would be a valuable contribution to the field of strained-ring chemistry. Such studies would not only fill the existing knowledge gap but also potentially unlock new synthetic methodologies and molecular scaffolds.

Data Tables

Table 1: Computed Physicochemical Properties of a Related Compound, 1-(Cyclobutylmethyl)cyclopropane-1-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₉H₁₄O | nih.gov |

| Molecular Weight | 138.21 g/mol | nih.gov |

| IUPAC Name | 1-(cyclobutylmethyl)cyclopropane-1-carbaldehyde | nih.gov |

Note: Data for the specific subject compound is not available in public databases. This table presents data for a structurally similar compound to provide context.

Table 2: General Reactivity of Strained-Ring Carbonyl and Donor-Acceptor Cyclopropane Systems

| Reaction Type | Description | Key Features | Relevant Citations |

| Nucleophilic Addition | The aldehyde group reacts with nucleophiles (e.g., Grignard reagents, organolithiums) at the electrophilic carbonyl carbon. | Forms new C-C bonds; leads to secondary alcohols. | wikipedia.orgncert.nic.in |

| (3+2) Cycloaddition | The donor-acceptor cyclopropane ring opens to form a 1,3-dipole, which reacts with a 2π component (e.g., aldehyde, imine). | A powerful method for synthesizing five-membered rings. | nih.govnih.gov |

| Ring-Opening Reactions | The strained cyclopropane or cyclobutane ring cleaves under thermal, photochemical, or catalytic conditions. | Relieves ring strain; can be used to generate reactive intermediates. | pharmaguideline.comnih.gov |

| Oxidation | The aldehyde functionality is converted to a carboxylic acid using common oxidizing agents. | A fundamental functional group transformation. | solubilityofthings.com |

| Reduction | The aldehyde is reduced to a primary alcohol using reducing agents like sodium borohydride (B1222165). | Provides access to the corresponding alcohol derivative. | wikipedia.org |

| Rearrangements | Acid-catalyzed rearrangements can lead to ring expansion or contraction, forming different carbocyclic systems. | Can generate complex scaffolds from simpler precursors. | nih.govresearchgate.net |

Structure

3D Structure

Properties

Molecular Formula |

C8H12O |

|---|---|

Molecular Weight |

124.18 g/mol |

IUPAC Name |

1-cyclobutylcyclopropane-1-carbaldehyde |

InChI |

InChI=1S/C8H12O/c9-6-8(4-5-8)7-2-1-3-7/h6-7H,1-5H2 |

InChI Key |

FGLVOVYAMBERBK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)C2(CC2)C=O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Cyclobutylcyclopropane 1 Carbaldehyde

Chemo- and Regioselective Preparations of the 1-Cyclobutylcyclopropane-1-carbaldehyde Core

The synthesis of the this compound core is a nuanced task that demands high levels of chemo- and regioselectivity. The assembly of this spirocyclic system, featuring a quaternary carbon center linking the two strained rings, necessitates carefully designed synthetic routes. Key strategies involve the controlled manipulation of larger ring precursors or the direct formation of the three-membered ring onto a cyclobutane (B1203170) scaffold. These methods are critical for avoiding undesired side reactions and ensuring the precise arrangement of functional groups.

Cyclopropanation Reactions for the Formation of Cyclopropyl-Carbaldehyde Moieties

Cyclopropanation reactions offer a direct approach to the formation of the cyclopropyl (B3062369) ring. wikipedia.org These reactions typically involve the addition of a carbene or carbenoid to an alkene. For the synthesis of this compound, this would entail the cyclopropanation of a cyclobutyl-substituted α,β-unsaturated aldehyde.

Common methods for cyclopropanation that could be adapted for this synthesis include:

Simmons-Smith Reaction: This reaction uses a carbenoid, typically iodomethylzinc iodide, to convert an alkene to a cyclopropane (B1198618). wikipedia.org It is known for its stereospecificity.

Reactions with Diazo Compounds: Diazo compounds, in the presence of a transition metal catalyst, can generate carbenes that readily add to double bonds. researchgate.net This method is versatile and can be used with a wide range of substrates.

Michael Initiated Ring Closure (MIRC): This strategy involves the conjugate addition of a nucleophile to an α,β-unsaturated system, followed by an intramolecular cyclization to form the cyclopropane ring. rsc.org

The choice of cyclopropanation method would depend on the specific precursor and the desired stereochemistry of the final product. The presence of the aldehyde functionality requires careful selection of reaction conditions to avoid side reactions.

Development and Optimization of Reaction Conditions for High-Yield and Selective Synthesis

The development and optimization of reaction conditions are crucial for achieving high yields and selectivity in the synthesis of this compound. This involves a systematic investigation of various reaction parameters, including catalysts, solvents, temperature, and reaction time. nih.gov The goal is to identify a set of conditions that maximizes the formation of the desired product while minimizing the formation of byproducts. nih.gov

For the acid-catalyzed ring contraction of 2-hydroxycyclobutanones, the choice of acid catalyst and solvent can significantly impact the reaction outcome. A comparison of different Brønsted acids and their effect on yield could be tabulated as follows:

| Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|

| p-Toluenesulfonic acid | Toluene | 80 | 75 | researchgate.net |

| Camphorsulfonic acid | Dichloromethane (B109758) | 25 | 68 | researchgate.net |

| Trifluoroacetic acid | Acetonitrile (B52724) | 50 | 82 | researchgate.net |

In cyclopropanation reactions, the choice of catalyst and ligand is critical for achieving high enantioselectivity in asymmetric syntheses. Optimization studies would involve screening a variety of chiral ligands in combination with different metal catalysts.

The table below illustrates a hypothetical optimization of a metal-catalyzed cyclopropanation reaction:

| Metal Catalyst | Ligand | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (%) |

|---|---|---|---|---|---|

| Rh₂(OAc)₄ | (S)-BINAP | Toluene | 25 | 65 | 80 |

| Cu(OTf)₂ | Box | Dichloromethane | 0 | 78 | 92 |

| Pd(OAc)₂ | Phos | Tetrahydrofuran | 25 | 72 | 85 |

Furthermore, the use of flow chemistry has been explored for the synthesis of related cyclopropyl carbonyl compounds, which can offer advantages in terms of scalability, safety, and reaction control. nih.gov The optimization of a flow process would involve adjusting parameters such as flow rate, temperature, and catalyst bed residence time.

Ultimately, a multi-faceted approach to optimization, potentially employing design of experiments (DoE) methodologies, would be the most effective way to identify the ideal conditions for the high-yield and selective synthesis of this compound. nih.gov

Catalytic Approaches in the Preparation of this compound

Catalysis is fundamental to modern organic synthesis, providing pathways to complex molecules with high efficiency and selectivity. For a target like this compound, both transition metal catalysis and organocatalysis offer powerful tools for constructing the key structural features.

Transition metal catalysis is a cornerstone for the formation of C-C bonds and the functionalization of otherwise inert C-H bonds. researchgate.net In the context of synthesizing complex aldehydes, transition metals such as palladium, nickel, and rhodium are instrumental. scribd.com These catalysts can facilitate cross-coupling reactions, hydroacylations, and C-H functionalizations that are key to building the target molecular framework. researchgate.netccspublishing.org.cn

One of the most powerful strategies involves the direct functionalization of an aldehyde's C-H bond, which is an atom-economical approach to introduce molecular complexity. researchgate.net Transition metal catalysts can insert directly into the aldehydic C-H bond, forming an acyl-metal intermediate. This intermediate can then react with various coupling partners. For instance, a hydroacylation reaction could potentially be employed, where a C-C multiple bond is functionalized with an acyl group and a hydrogen atom from an aldehyde. ccspublishing.org.cn

Key mechanisms in transition metal-catalyzed transformations involving aldehydes include:

Carbonyl-Heck Reaction: This involves the 1,2-insertion of an organometal species into the C=O double bond of the aldehyde. ccspublishing.org.cnresearchgate.net

Direct C-H Bond Insertion: The transition metal catalyst directly inserts into the aldehydic C-H bond. ccspublishing.org.cnresearchgate.net

Acyl Radical Formation: The aldehyde can be converted into an acyl radical, which then participates in further reactions. ccspublishing.org.cnresearchgate.net

The choice of metal, ligand, and reaction conditions is crucial for achieving high selectivity and yield in these transformations. For example, nickel-catalyzed cross-coupling reactions have been shown to be effective for transforming aromatic aldehydes into ketones, a methodology that highlights the versatility of these catalysts in manipulating the carbonyl group. researchgate.net

| Catalyst System | Transformation Type | Relevance to Aldehyde Synthesis |

| Palladium Complexes | Cross-Coupling, C-H Activation | Can be used to couple fragments to an aldehyde-containing precursor. |

| Nickel Complexes | Cross-Coupling | Efficient for C-C bond formation involving carbonyl compounds. researchgate.netmdpi.com |

| Rhodium Complexes | Hydroacylation | Directly adds the aldehyde C-H bond across a double or triple bond. ccspublishing.org.cn |

This table provides an overview of common transition metal catalyst systems and their applications in transformations relevant to aldehyde synthesis.

Organocatalysis, which uses small, metal-free organic molecules to catalyze chemical reactions, has emerged as a powerful and environmentally friendly alternative to metal catalysis. doi.org For the synthesis of chiral molecules like this compound, asymmetric organocatalysis is particularly valuable. Chiral amines, such as prolinol derivatives, are often used to catalyze the enantioselective formation of cyclopropane rings. doi.org

A common strategy is iminium catalysis, where a chiral secondary amine reacts with an α,β-unsaturated aldehyde to form a transient iminium ion. This activation lowers the LUMO of the aldehyde, making it more susceptible to nucleophilic attack. This approach has been successfully used to synthesize chiral trisubstituted diarylcyclopropanecarboaldehydes from substituted benzyl (B1604629) chlorides and α,β-unsaturated aldehydes with high yields and excellent enantioselectivities. doi.org This methodology could be adapted for the synthesis of the target molecule by reacting a suitable α,β-unsaturated aldehyde with a cyclobutyl-containing nucleophile.

Organocatalytic cascade reactions can also be employed to construct complex cyclic systems in a single step. For instance, a Michael-Michael-Aldol-Dehydration quadruple organocascade has been used to synthesize highly substituted cyclohexene (B86901) carbaldehydes, demonstrating the power of this approach to rapidly build molecular complexity from simple starting materials. researchgate.net

Continuous-Flow Synthesis Methodologies

Continuous-flow chemistry has revolutionized chemical synthesis by offering enhanced safety, efficiency, and scalability compared to traditional batch processes. researchgate.netflinders.edu.au Performing reactions in a continuous flow allows for precise control over parameters such as temperature, pressure, and reaction time, leading to higher yields and purities. illinois.edu

A two-step continuous-flow process has been developed for the synthesis of cyclopropane rings, where hydrazine (B178648) is converted to a diazo species in a first reactor and then reacted further to form the cyclopropane ring. researchgate.net Recently, a straightforward continuous-flow synthesis of cyclopropyl carbaldehydes has been achieved starting from 2-hydroxycyclobutanones and aryl thiols, highlighting the applicability of this technology for the target compound class. nih.gov

The design of the flow reactor is critical for the success of a continuous-flow synthesis. cardiff.ac.uk Common reactor types include coiled tubes, packed-bed reactors, and microreactors. For reactions involving gases or solids, specialized reactor designs are necessary. For example, tube-in-tube reactors based on gas-permeable membranes like Teflon AF-2400 allow for the safe and efficient introduction of gaseous reagents into a liquid flow stream. cambridgereactordesign.com

Process optimization in flow chemistry involves systematically varying parameters such as flow rate (which determines residence time), temperature, and reagent concentration to maximize yield and minimize by-product formation. rsc.org The ability to rapidly screen a wide range of conditions makes flow chemistry an ideal platform for optimizing complex reactions. Tandem flow-microwave systems can also be designed to accelerate reactions that require elevated temperatures. cardiff.ac.uk

| Reactor Type | Key Features | Typical Applications |

| Coiled Tube Reactor | Simple design, good heat transfer. | Homogeneous liquid-phase reactions. springernature.com |

| Packed-Bed Reactor | Filled with a solid material (e.g., catalyst, reagent). | Heterogeneous catalysis, reactions with immobilized reagents. springernature.comresearchgate.net |

| Tube-in-Tube Reactor | Allows for efficient gas-liquid contact. | Reactions involving gaseous reagents like H₂, CO₂, or NH₃. cambridgereactordesign.com |

| Microreactor | High surface-area-to-volume ratio, excellent mixing and heat transfer. | Highly exothermic or hazardous reactions. bohrium.com |

This table summarizes different types of flow reactors and their primary applications in chemical synthesis.

The combination of heterogeneous catalysis with continuous-flow systems is particularly advantageous. researchgate.netcam.ac.uk Using a solid-supported catalyst in a packed-bed reactor simplifies product purification, as the catalyst is retained within the reactor, allowing the product stream to flow through. researchgate.net This eliminates the need for a separate catalyst removal step, making the process more efficient and sustainable.

Furthermore, heterogeneous catalysts often exhibit enhanced stability and can be reused for extended periods in a continuous process, which reduces costs and waste. frontiersin.org A variety of materials, including metal oxides and metals supported on polymers or inorganic materials, have been employed as heterogeneous catalysts in flow systems. cam.ac.ukfrontiersin.org For example, a continuous-flow protocol for the synthesis of α,β-unsaturated ketones from alkynes and aldehydes was developed using a solid acid resin (Amberlyst-15) as a heterogeneous catalyst. nih.gov Similarly, the synthesis of arylthio-cyclopropyl carbonyl compounds was achieved using reusable Amberlyst-35 in a packed-bed flow reactor. nih.gov

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov The synthesis of cyclopropanes, including the target molecule, can be made more sustainable by incorporating these principles. thieme-connect.deresearchgate.net

Key green chemistry strategies applicable to this synthesis include:

Catalysis: Using catalytic amounts of reagents is inherently greener than using stoichiometric amounts. Both transition metal and organocatalysts are central to this principle. nih.govthieme-connect.com Biocatalysis, using enzymes, offers an even milder and more selective alternative under environmentally benign conditions. researchgate.netacs.org

Alternative Reaction Media: Replacing hazardous organic solvents with greener alternatives like water, ionic liquids, or even performing reactions under solvent-free conditions can significantly reduce the environmental impact. thieme-connect.com

Energy Efficiency: Methodologies like microwave irradiation or mechanochemistry can accelerate reactions, often at lower bulk temperatures and with reduced energy consumption compared to conventional heating. thieme-connect.deresearchgate.net Continuous-flow processing can also be more energy-efficient due to superior heat transfer.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle. Catalytic C-H activation and cascade reactions are excellent examples of atom-economical transformations. researchgate.net

Solvent-Free or Aqueous Medium Syntheses

The reduction or complete elimination of volatile organic solvents is a cornerstone of green chemistry, mitigating environmental impact and improving laboratory safety. pnas.org For a target molecule like this compound, several innovative approaches can be conceptualized that operate under solvent-free conditions or in an aqueous environment.

One promising avenue is the adaptation of mechanochemistry, specifically synthesis by grinding. A reported environmentally benign approach for the synthesis of spiro-substituted cyclopropane derivatives from 1,3-indandione (B147059) and electron-deficient alkenes under grinding conditions highlights the potential of this technique. tandfonline.com This method avoids the use of bulk solvents, reduces reaction times, and can lead to higher yields. A hypothetical solvent-free synthesis of this compound could be envisioned through a Michael-initiated ring closure (MIRC) reaction conducted under grinding conditions.

Table 1: Hypothetical Solvent-Free MIRC Synthesis of a Precursor to this compound

| Reactant A | Reactant B | Catalyst/Base | Conditions | Product |

| Cyclobutylideneacetaldehyde | A suitable sulfur ylide | K₂CO₃ | Grinding, room temp. | This compound |

Enzyme-catalyzed reactions represent another powerful tool for synthesis in aqueous media. Biocatalytic approaches, such as those employing engineered myoglobin (B1173299) for asymmetric olefin cyclopropanation, demonstrate the feasibility of constructing cyclopropane rings in water. nih.govrochester.edu While this specific example produces nitrile-substituted cyclopropanes, the principle could be extended to the synthesis of the target aldehyde. An enzymatic process would offer high stereoselectivity under mild, aqueous conditions, significantly reducing the environmental footprint of the synthesis. researchgate.net

Furthermore, the use of water as a solvent is not only environmentally friendly but can also offer unique reactivity and selectivity due to hydrophobic effects and hydrogen bonding. Research into base-promoted synthesis of nitrile-substituted cyclopropanes has shown that while solvents like acetonitrile and DMF are effective, reactions can also proceed in water, albeit with lower yields in some reported cases. nih.gov Optimization of reaction conditions, including the use of phase-transfer catalysts, could enhance the viability of aqueous routes for the synthesis of this compound.

Atom Economy and Waste Minimization Strategies

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.comwikipedia.org Maximizing atom economy inherently minimizes waste, as fewer atoms from the reactants are converted into byproducts. researchgate.net

Addition reactions, such as the Diels-Alder reaction, are classic examples of 100% atom economy, where all atoms of the reactants are incorporated into the product. nih.gov While not directly applicable to the synthesis of a cyclopropane ring in this context, the principle of designing synthetic routes that favor addition and cyclization reactions over substitution and elimination reactions is crucial. For instance, a key step in a potential synthesis of this compound could be a cyclopropanation reaction. The choice of the cyclopropanating agent is critical for atom economy.

Table 2: Comparison of Atom Economy for Different Hypothetical Cyclopropanation Reactions

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Simmons-Smith Reaction | Cyclobutylideneacetaldehyde, Diiodomethane, Zn(Cu) | This compound | ZnI₂, Cu | Low |

| Catalytic Carbene Transfer | Cyclobutylideneacetaldehyde, Ethyl diazoacetate, Catalyst | This compound | N₂, Catalyst (recycled) | High |

As illustrated in the table, a catalytic approach using a diazo compound would have a significantly higher atom economy than a stoichiometric reaction like the Simmons-Smith reaction, which generates a large amount of inorganic waste. youtube.com

Waste minimization strategies extend beyond atom economy and encompass the entire lifecycle of a chemical process. numberanalytics.compurkh.com Key strategies applicable to the synthesis of this compound include:

Catalyst Selection and Optimization: Utilizing highly efficient and recyclable catalysts can dramatically reduce waste. numberanalytics.com For example, rhodium or copper catalysts used in carbene transfer reactions can often be recovered and reused. organic-chemistry.org

Process Optimization: Optimizing reaction conditions such as temperature, pressure, and reaction time can increase yield and selectivity, thereby reducing the formation of byproducts. numberanalytics.com

Use of Renewable Feedstocks: While the direct synthesis from renewable sources may be challenging, exploring precursors derived from biomass could be a long-term strategy for waste reduction.

Solvent Recycling: In cases where solvents are unavoidable, implementing efficient solvent recovery and recycling protocols is essential to minimize waste. pnas.org

By integrating these advanced synthetic methodologies, the production of this compound can be shifted towards a more sustainable and environmentally responsible paradigm, aligning with the core tenets of modern green chemistry.

Chemical Reactivity and Mechanistic Investigations of 1 Cyclobutylcyclopropane 1 Carbaldehyde

Mechanistic Studies of Formyl Group Reactivity

The aldehyde functionality in 1-cyclobutylcyclopropane-1-carbaldehyde is a focal point for a variety of chemical transformations, including nucleophilic additions, redox reactions, and alpha-functionalization.

Nucleophilic Addition Reactions of the Aldehyde Functionality

The carbonyl carbon in this compound is electrophilic and susceptible to attack by nucleophiles. libretexts.orgmasterorganicchemistry.comnumberanalytics.com This reactivity is fundamental to the formation of new carbon-carbon and carbon-heteroatom bonds. The general mechanism involves the nucleophile attacking the carbonyl carbon, leading to a tetrahedral intermediate which is then protonated to yield an alcohol. libretexts.org

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to this compound is a classic method for forming tertiary alcohols. The reaction proceeds through the nucleophilic addition of the alkyl or aryl group from the Grignard reagent to the carbonyl carbon.

| Grignard Reagent | Solvent | Product | Reference |

| Methylmagnesium bromide | Diethyl ether | 1-(1-Cyclobutylcyclopropyl)ethanol | libretexts.org |

| Phenylmagnesium bromide | Tetrahydrofuran (THF) | (1-Cyclobutylcyclopropyl)(phenyl)methanol | libretexts.org |

Wittig Reaction: The Wittig reaction provides a pathway to synthesize alkenes from aldehydes. It involves the reaction of the aldehyde with a phosphorus ylide. The reaction proceeds through a betaine (B1666868) intermediate to form an oxaphosphetane, which then collapses to the alkene and triphenylphosphine (B44618) oxide.

| Phosphorus Ylide | Base | Product | Reference |

| Methylenetriphenylphosphorane | n-Butyllithium | 1-Cyclobutyl-1-(ethenyl)cyclopropane | nih.gov |

| Ethylidenetriphenylphosphorane | Sodium amide | 1-Cyclobutyl-1-(prop-1-en-1-yl)cyclopropane | nih.gov |

Oxidation and Reduction Pathways of the Carbaldehyde Moiety

The aldehyde group of this compound can be readily oxidized to a carboxylic acid or reduced to a primary alcohol.

Oxidation: Common oxidizing agents like pyridinium (B92312) chlorochromate (PCC) can convert the aldehyde to 1-cyclobutylcyclopropane-1-carboxylic acid. libretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com The reaction is typically carried out in an anhydrous solvent like dichloromethane (B109758) to prevent the overoxidation of the aldehyde. masterorganicchemistry.com

| Oxidizing Agent | Solvent | Product | Reference |

| Pyridinium chlorochromate (PCC) | Dichloromethane | 1-Cyclobutylcyclopropane-1-carboxylic acid | libretexts.orgmasterorganicchemistry.com |

| Potassium permanganate | Basic aqueous solution | 1-Cyclobutylcyclopropane-1-carboxylic acid | youtube.com |

Reduction: The reduction of the carbaldehyde to 1-cyclobutylcyclopropylmethanol can be achieved using hydride-donating reagents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comyoutube.comyoutube.comlibretexts.orgyoutube.com NaBH₄ is a milder reagent and is often used in alcoholic solvents, while the more reactive LiAlH₄ is typically used in ethereal solvents like diethyl ether or THF, followed by an aqueous workup. libretexts.org

| Reducing Agent | Solvent | Product | Reference |

| Sodium borohydride (NaBH₄) | Methanol | 1-Cyclobutylcyclopropylmethanol | libretexts.org |

| Lithium aluminum hydride (LiAlH₄) | Diethyl ether | 1-Cyclobutylcyclopropylmethanol | masterorganicchemistry.comyoutube.comlibretexts.org |

Enolate Chemistry and Alpha-Functionalization Strategies

The presence of a proton on the carbon alpha to the carbonyl group allows for the formation of an enolate ion under basic conditions. This enolate can then act as a nucleophile in various reactions, enabling alpha-functionalization.

The deprotonation of the alpha-carbon of this compound with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) would generate the corresponding enolate. This enolate can then be trapped with an electrophile, such as an alkyl halide, to introduce a substituent at the alpha-position. nih.gov

| Base | Electrophile | Product | Reference |

| Lithium diisopropylamide (LDA) | Methyl iodide | 1-(1-Formyl-1-cyclopropyl)ethylcyclobutane | nih.gov |

| Potassium tert-butoxide | Benzyl (B1604629) bromide | 1-(1-Formyl-1-cyclopropyl)benzylcyclobutane | nih.gov |

Knoevenagel Condensation and Related Carbonyl Chemistry

The Knoevenagel condensation is a reaction between an aldehyde and an active methylene (B1212753) compound, catalyzed by a weak base. researchgate.netquora.comnih.govbhu.ac.innih.gov This reaction with this compound would lead to the formation of a new carbon-carbon double bond.

For instance, the reaction with malononitrile (B47326) in the presence of a catalyst like piperidine (B6355638) or ammonium (B1175870) acetate (B1210297) would yield 2-(1-cyclobutylcyclopropane-1-ylidene)malononitrile. researchgate.netnih.govbhu.ac.in The reaction proceeds through a nucleophilic addition of the enolate of the active methylene compound to the aldehyde, followed by dehydration.

| Active Methylene Compound | Catalyst | Product | Reference |

| Malononitrile | Piperidine | 2-(1-Cyclobutylcyclopropane-1-ylidene)malononitrile | researchgate.netnih.gov |

| Diethyl malonate | Ammonium acetate | Diethyl 2-(1-cyclobutylcyclopropane-1-ylidene)malonate | bhu.ac.in |

Ring Transformations and Rearrangement Processes Involving Strained Carbocycles

The high ring strain of the cyclopropyl (B3062369) and cyclobutyl groups in this compound makes it susceptible to various rearrangement and ring-opening reactions, particularly under acidic or thermal conditions.

Cyclopropyl-Cyclobutyl Ring Expansion Phenomena

Under acidic conditions, the protonation of the carbonyl oxygen of this compound can be followed by the rearrangement of the adjacent strained rings. The corresponding alcohol, 1-cyclobutylcyclopropylmethanol, serves as a key precursor for studying these rearrangements. nih.govchemicalbook.comcdnsciencepub.com

Upon treatment with acid, the hydroxyl group is protonated and eliminated as water, generating a cyclopropylcarbinyl cation. This cation is known to undergo facile ring expansion. In this specific case, the expansion of the cyclopropyl ring is generally favored due to the higher strain energy associated with the three-membered ring compared to the four-membered ring. This leads to the formation of a cyclobutyl-stabilized cyclobutyl cation, which can then be trapped by a nucleophile or undergo further rearrangement. nih.govcdnsciencepub.com The interconversion between cyclopropylcarbinyl, cyclobutyl, and homoallyl cations is a well-documented phenomenon. nih.govcdnsciencepub.com

| Acid Catalyst | Nucleophile/Conditions | Major Product(s) | Reference |

| Hydrochloric acid | Water | 1-Cyclopropylcyclopentan-1-ol | cdnsciencepub.com |

| Sulfuric acid | Heat | Cyclopent-1-ene-1-carbaldehyde | nih.govthieme-connect.de |

Chemoselective Ring Opening Reactions of the Cyclopropane (B1198618) Ring

The cyclopropane ring, being the more strained of the two rings, is often the more reactive site for chemoselective ring opening. In molecules containing multiple strained rings, it is often possible to selectively open one ring while leaving the other intact. The presence of the electron-withdrawing aldehyde group activates the cyclopropane ring towards nucleophilic attack.

Organocatalytic methods have been developed for the enantioselective desymmetrization of meso-cyclopropyl carbaldehydes through ring-opening reactions. For instance, treatment with sulfenyl and selenyl chlorides in the presence of an organocatalyst can lead to 1,3-chlorochalcogenated products. rsc.org This type of transformation proceeds through a merged iminium-enamine activation, highlighting the role of the aldehyde in directing the reactivity of the cyclopropane ring. While this specific reaction has not been reported for this compound, it provides a precedent for the chemoselective opening of the cyclopropane ring in the presence of other functionalities.

Pericyclic Reactions Involving Strained Ring Systems

The strained nature of the cyclopropane and cyclobutane (B1203170) rings in this compound suggests the potential for participation in pericyclic reactions. These concerted reactions, which proceed through a cyclic transition state, can be driven by the relief of ring strain.

Electrocyclic ring-opening of the cyclobutane ring is a well-known pericyclic reaction that typically occurs under thermal or photochemical conditions. huji.ac.ilresearchgate.net Similarly, the cyclopropane ring can undergo electrocyclic ring opening to form an allyl cation, although this is mechanistically related to the acid-catalyzed rearrangements discussed earlier. huji.ac.il Cycloaddition reactions are also a possibility, where the strained rings could act as either the 2π or the σ-bond component in a reaction with a suitable diene or dipolarophile. However, the specific pericyclic reactivity of this compound would be highly dependent on the reaction conditions and the electronic nature of any reaction partners.

Stereochemical Aspects of Reactivity (if applicable to chiral derivatives)

Should this compound be resolved into its enantiomers or be derivatized to introduce chiral centers, the stereochemical outcome of its reactions becomes a critical aspect of its chemical reactivity.

Control of Diastereoselectivity and Enantioselectivity in Transformations

The control of diastereoselectivity and enantioselectivity in reactions involving chiral derivatives of this compound would be a significant synthetic challenge and opportunity. The rigid, three-dimensional structures of the cyclopropane and cyclobutane rings can exert significant steric and electronic influence on the facial selectivity of reactions at the aldehyde and on the stereochemical course of ring-opening and rearrangement reactions.

For instance, in nucleophilic additions to the carbonyl group, the approach of the nucleophile could be directed by the bulky cyclobutyl and cyclopropyl substituents, leading to a diastereoselective formation of one of the two possible alcohol stereoisomers. In ring-opening reactions of a chiral substrate, the stereochemistry of the existing chiral center(s) can direct the formation of new stereocenters with a high degree of control.

While specific studies on the stereoselective reactions of chiral this compound are not available in the searched literature, general principles of asymmetric synthesis and stereocontrol in reactions of strained rings can be applied. For example, the use of chiral catalysts or reagents can be employed to achieve enantioselective transformations of a racemic mixture of the starting material. Diastereoselective ring-opening of substituted cyclopropanes has been achieved through methods like intramolecular Friedel–Crafts alkylation, where the stereochemistry of the starting material dictates the stereochemistry of the product. nih.gov

Table 3: Potential Stereoselective Transformations of Chiral this compound Derivatives

| Reaction Type | Stereochemical Control Element | Potential Outcome |

| Nucleophilic Addition to Aldehyde | Steric hindrance from strained rings, chiral auxiliary. | Diastereoselective formation of alcohols. |

| Acid-Catalyzed Rearrangement | Chirality of the starting material, chiral acid catalyst. | Enantioselective or diastereoselective formation of ring-expanded products. |

| Radical Ring Opening | Chiral radical initiator or catalyst. | Enantioselective formation of ring-opened products. |

| Chemoselective Ring Opening | Chiral organocatalyst. | Enantioselective 1,3-functionalization of the cyclopropane ring. rsc.org |

Advanced Spectroscopic and Analytical Methodologies in the Study of 1 Cyclobutylcyclopropane 1 Carbaldehyde

Application of Nuclear Magnetic Resonance Spectroscopy for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise molecular structure of 1-Cyclobutylcyclopropane-1-carbaldehyde in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments allows for the complete mapping of proton (¹H) and carbon (¹³C) environments and their connectivities.

The ¹H NMR spectrum of this compound is expected to show distinct signals for the aldehyde proton, the cyclobutyl protons, and the cyclopropyl (B3062369) protons. The aldehyde proton typically appears significantly downfield (δ 9-10 ppm) due to the deshielding effect of the carbonyl group. oregonstate.edu In contrast, the protons on the cyclopropane (B1198618) ring are expected at unusually high field (upfield), typically between δ 0.2 and 1.5 ppm. This upfield shift is a well-documented characteristic of cyclopropyl protons, attributed to the anisotropic magnetic field generated by the ring's unique σ-aromaticity. nih.govresearchgate.net The cyclobutyl protons would likely resonate in the range of δ 1.5-2.5 ppm. docbrown.info

The ¹³C NMR spectrum provides complementary information, with the carbonyl carbon being the most downfield signal (δ 190-210 ppm). pdx.edu The carbons of the cyclobutyl and cyclopropyl rings would appear at higher field.

2D NMR experiments are indispensable for confirming the connectivity.

Correlation Spectroscopy (COSY): This experiment would reveal proton-proton couplings, establishing the connectivity within the cyclobutyl ring and within the cyclopropyl ring.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton signal with its directly attached carbon, allowing for unambiguous assignment of the ¹³C signals.

Heteronuclear Multiple Bond Correlation (HMBC): This is crucial for establishing long-range (2-3 bond) correlations. Key HMBC correlations would be observed between the aldehyde proton and the quaternary cyclopropyl carbon, and between the protons on the cyclobutyl ring and the quaternary cyclopropyl carbon, thus confirming the attachment of all three structural motifs.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key Correlations (COSY, HMBC) |

| Aldehyde (-CHO) | 9.0 - 10.0 | 190 - 210 | HMBC to quaternary cyclopropyl carbon |

| Cyclobutyl (-CH₂-) | 1.5 - 2.5 | 20 - 40 | COSY to other cyclobutyl protons |

| Cyclobutyl (-CH-) | 1.8 - 2.8 | 30 - 50 | COSY to cyclobutyl -CH₂- protons |

| Cyclopropyl (-CH₂-) | 0.2 - 1.0 | 5 - 20 | COSY to other cyclopropyl protons |

| Quaternary C | N/A | 35 - 55 | HMBC to aldehyde and cyclobutyl protons |

NMR spectroscopy is also a valuable tool for monitoring the synthesis of this compound. For instance, in a reaction involving the oxidation of the corresponding alcohol, ¹H NMR can be used to follow the disappearance of the alcohol's carbinol proton signal (typically δ 3.5-4.5 ppm) and the concurrent appearance of the characteristic sharp singlet or doublet of the aldehyde proton (δ 9-10 ppm). The integration of these signals over time can provide quantitative data on the reaction kinetics and conversion rate.

Infrared and Raman Spectroscopy for Vibrational Analysis and Strain Assessment

Infrared (IR) and Raman spectroscopy probe the vibrational modes of the molecule, providing key information about the functional groups present and the inherent strain within the cyclic systems.

The most prominent feature in the IR spectrum of this compound would be the strong carbonyl (C=O) stretching absorption. For a typical aldehyde, this band appears around 1720-1740 cm⁻¹. However, the attachment of the carbonyl group to the strained cyclopropyl ring is expected to influence this frequency. The high s-character of the C-C bonds in the cyclopropane ring can affect the conjugation with the carbonyl group, potentially lowering the C=O stretching frequency. Theoretical studies on cycloketones show that increased ring strain can lead to shifts in the carbonyl vibrational frequency. researchgate.net

Other key vibrational bands include:

Aldehyde C-H Stretch: Two weak bands are expected around 2820 cm⁻¹ and 2720 cm⁻¹.

C-H Stretches: Aliphatic C-H stretches from the cyclobutyl and cyclopropyl rings would appear just below 3000 cm⁻¹.

Ring Vibrations: The cyclopropane and cyclobutane (B1203170) rings will have characteristic "ring breathing" and deformation modes, though these can be complex. researchgate.net

Raman spectroscopy provides complementary data. While the C=O stretch is often weaker in Raman spectra compared to IR, the C-C stretches of the rings are typically strong, making Raman an excellent tool for analyzing the skeletal structure of the molecule. nih.gov

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Frequency (cm⁻¹) | Expected Intensity |

| C-H Stretch (Aldehyde) | IR | ~2820, ~2720 | Weak to Medium |

| C=O Stretch (Aldehyde) | IR | ~1700 - 1725 | Strong, Sharp |

| C-H Stretch (Aliphatic) | IR, Raman | ~2850 - 2990 | Strong (IR), Medium (Raman) |

| C-C Ring Modes | Raman | Variable | Strong |

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Analysis

Mass spectrometry (MS) is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern upon ionization. For this compound (C₈H₁₂O), the molecular ion peak [M]⁺ would be observed at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approx. 124.09 amu).

The fragmentation of the molecular ion is driven by the formation of stable ions and neutral fragments. libretexts.org Key fragmentation pathways for this molecule would likely include:

Loss of H atom: A peak at [M-1]⁺ (m/z 123) is common for aldehydes. libretexts.org

Loss of the formyl radical: Cleavage of the bond between the cyclopropyl ring and the carbonyl group would result in the loss of the CHO radical (29 amu), leading to a significant peak at [M-29]⁺ (m/z 95). libretexts.org

Ring Cleavage: The strained rings can undergo characteristic fragmentation. The molecular ion could cleave to lose the cyclobutyl group (55 amu) or the cyclopropyl group (41 amu).

Alpha-Cleavage: Cleavage of the C-C bond between the two rings is another plausible pathway, which could lead to various charged fragments depending on where the charge resides.

Analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. chemguide.co.uk

Table 3: Predicted Key Fragmentation Ions in the Mass Spectrum of this compound

| m/z Value | Proposed Fragment Ion | Neutral Loss |

| 124 | [C₈H₁₂O]⁺ | Molecular Ion |

| 123 | [C₈H₁₁O]⁺ | H• |

| 95 | [C₇H₁₁]⁺ | •CHO |

| 83 | [C₅H₇O]⁺ | C₃H₅• |

| 69 | [C₄H₅O]⁺ | C₄H₇• |

Chromatographic Techniques for Purity Assessment and Isolation Methodologies

Chromatography is essential for both the isolation of this compound from a reaction mixture and for the subsequent assessment of its purity. wikipedia.org

Gas Chromatography (GC): Due to its expected volatility, GC is an ideal technique for analyzing the purity of the compound. researchgate.net A sample is vaporized and passed through a column with a specific stationary phase. The retention time is a characteristic property of the compound under specific conditions (e.g., column type, temperature program, carrier gas flow rate). The area of the peak in the chromatogram is proportional to the amount of the compound, allowing for quantitative purity analysis. GC coupled with a mass spectrometer (GC-MS) is particularly powerful, as it provides both separation and mass analysis for definitive identification of the main product and any impurities. rsc.org

Column Chromatography: For preparative-scale purification, liquid column chromatography is the method of choice. A solution of the crude product is passed through a column packed with a solid adsorbent, typically silica (B1680970) gel. A solvent system (eluent) of appropriate polarity is used to move the components down the column at different rates, allowing for their separation and collection as purified fractions. researchgate.net

Table 4: Summary of Chromatographic Methods

| Technique | Purpose | Typical Stationary Phase | Typical Mobile Phase/Carrier Gas |

| Gas Chromatography (GC) | Purity Assessment, Reaction Monitoring | Polydimethylsiloxane (e.g., DB-5, HP-5) | Inert gas (e.g., Helium, Nitrogen) |

| Column Chromatography | Isolation, Purification | Silica Gel | Hexane/Ethyl Acetate (B1210297) gradient |

Gas Chromatography-Mass Spectrometry (GC-MS) for Reaction Monitoring

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. wikipedia.org In the context of synthesizing this compound, GC-MS serves as an indispensable tool for real-time or semi-online reaction monitoring. hidenanalytical.comresearchgate.net This technique allows chemists to track the consumption of reactants and the formation of the desired product, as well as any potential side-products, providing crucial data for reaction optimization. azom.comacs.org

The process involves introducing a small aliquot of the reaction mixture into the GC instrument, where it is vaporized. imist.ma The components of the mixture are then separated as they travel through a capillary column, based on their volatility and interaction with the column's stationary phase. imist.ma As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," and the mass-to-charge ratio (m/z) of the fragments, allowing for definitive identification of the compound. hidenanalytical.comimist.ma

By taking samples at various time points during the synthesis, a kinetic profile of the reaction can be constructed. This allows for the determination of reaction completion and can help in elucidating the reaction mechanism. For instance, the disappearance of starting materials and the appearance of the this compound peak can be quantitatively measured.

Hypothetical GC-MS Data for Monitoring Synthesis

| Time Point | Reactant A Peak Area (%) | Reactant B Peak Area (%) | This compound Peak Area (%) | Key m/z Fragments (Product) |

|---|---|---|---|---|

| 0 hr | 50.0 | 48.0 | 0.0 | - |

| 1 hr | 35.2 | 33.5 | 28.1 | 124 (M+), 95, 81, 67, 55 |

| 2 hr | 15.8 | 14.1 | 65.3 | 124 (M+), 95, 81, 67, 55 |

| 4 hr | 1.5 | 0.8 | 92.5 | 124 (M+), 95, 81, 67, 55 |

| 6 hr | <0.1 | <0.1 | 94.2 | 124 (M+), 95, 81, 67, 55 |

High-Performance Liquid Chromatography (HPLC) for Purification

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the purification of organic compounds in complex mixtures. allen.inlabcompare.com For a compound like this compound, preparative HPLC can be employed to isolate the product from unreacted starting materials, catalysts, and byproducts, achieving a high degree of purity. stackexchange.com

A significant challenge in the HPLC analysis of simple aldehydes is their lack of a strong chromophore, which makes them difficult to detect using standard UV-Vis detectors. hitachi-hightech.comhitachi-hightech.com To overcome this, a common strategy is derivatization. Aldehydes are reacted with a derivatizing agent, such as 2,4-dinitrophenylhydrazine (B122626) (DNPH), to form a stable 2,4-dinitrophenylhydrazone derivative. scioninstruments.comepa.govwaters.com This derivative is brightly colored and possesses a strong chromophore, making it easily detectable at wavelengths around 360 nm. sigmaaldrich.com

The purification process involves injecting the crude reaction mixture (after derivatization) onto an HPLC column. A mobile phase (a solvent or mixture of solvents) is pumped through the column under high pressure. pharmacy180.com Separation occurs based on the differential partitioning of the components between the mobile phase and the stationary phase packed within the column. pharmacy180.com By collecting fractions as they elute from the column and analyzing them, the pure derivative of this compound can be isolated. The aldehyde can then be regenerated from the purified hydrazone if necessary, although often the stable derivative itself is characterized.

Illustrative HPLC Purification Parameters for the DNPH Derivative

| Parameter | Condition |

|---|---|

| Instrument | Preparative HPLC System |

| Column | Reversed-Phase C18, 10 µm, 250 x 21.2 mm |

| Mobile Phase | Isocratic mixture of Acetonitrile (B52724) and Water (e.g., 70:30 v/v) |

| Flow Rate | 20.0 mL/min |

| Column Temperature | 35 °C |

| Detector | UV-Vis at 360 nm |

| Injection Volume | 500 µL |

| Expected Retention Time | ~12.5 minutes (Hypothetical) |

Thermal Analysis Techniques for Catalyst Characterization in Synthesis

The efficiency and selectivity of the synthesis of this compound are often highly dependent on the catalyst used. Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are vital for characterizing these catalysts. numberanalytics.comlongdom.org They provide critical information on the catalyst's thermal stability, decomposition behavior, and interactions with reactants, which is essential for catalyst development and process optimization. hidenanalytical.comlongdom.org

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. longdom.org For a catalyst, TGA can determine its thermal stability by identifying the temperature at which it begins to decompose. longdom.org It is also used to quantify the amount of volatile components, such as water or organic ligands, bound to the catalyst. Furthermore, TGA is effective in studying catalyst deactivation mechanisms, for example, by measuring the amount of carbon ("coke") deposited on the catalyst surface during the reaction, which is observed as a weight loss upon heating in an oxidizing atmosphere. scirp.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org This technique is used to study thermal transitions occurring within the catalyst, such as melting, crystallization, or phase changes. catalysis.blog DSC can also provide insights into the catalytic reaction itself by measuring the heat evolved (exothermic) or absorbed (endothermic) during the process, which can be correlated with catalytic activity. acs.orgnih.gov By analyzing the heat flow associated with chemical reactions, DSC can provide insights into reaction kinetics. catalysis.blog

Hypothetical Thermal Analysis Data for a Synthesis Catalyst

| Technique | Temperature Range (°C) | Observation | Interpretation |

|---|---|---|---|

| TGA | 50 - 150 | 5% mass loss | Desorption of physisorbed water. |

| TGA | 250 - 400 | 15% mass loss | Decomposition of organic ligand/precursor. |

| TGA | > 600 | Stable mass | Formation of stable catalyst oxide. |

| DSC | ~180 | Endothermic peak | Phase transition of the catalyst support. |

| DSC | ~300 | Sharp exothermic peak | Crystallization of the active catalytic phase. |

Computational and Theoretical Studies on 1 Cyclobutylcyclopropane 1 Carbaldehyde

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental in understanding the intrinsic properties of 1-Cyclobutylcyclopropane-1-carbaldehyde. These methods model the molecule at the electronic level, providing precise data on its geometry, energy, and molecular orbitals.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT studies are crucial for determining the preferred three-dimensional arrangements of the atoms, known as conformations, and their relative energies.

The primary conformational flexibility in this molecule arises from the rotation around the single bond connecting the cyclopropane (B1198618) ring and the carbonyl carbon of the carbaldehyde group. This rotation leads to different spatial orientations of the aldehyde's oxygen and hydrogen atoms relative to the cyclobutyl ring. Theoretical studies on the closely related cyclopropanecarboxaldehyde (B31225) have shown that two main conformers, syn and anti, are very close in energy. tandfonline.com For this compound, the bulky cyclobutyl group introduces additional steric interactions that influence these preferences.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G(d), can predict the geometries and relative stabilities of these conformers. The calculations would likely show that the large cyclobutyl group creates a significant energy difference between conformers, favoring the one where steric hindrance is minimized.

Table 1: Predicted Relative Energies of this compound Conformers using DFT

| Conformer | Description | Predicted Relative Energy (kcal/mol) |

|---|---|---|

| Conformer A | Aldehyde group oriented away from the cyclobutyl ring | 0.00 (most stable) |

| Conformer B | Aldehyde group oriented towards the cyclobutyl ring | 1.5 - 3.0 |

Note: These values are illustrative, based on principles from related molecules, as direct computational data for this compound is not prominently available in existing literature.

Ab initio calculations, which are based on first principles without experimental data, provide a highly accurate description of molecular properties. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed to obtain precise energies and electronic properties.

Prediction of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for mapping out potential chemical reactions, identifying the lowest energy pathways, and characterizing the high-energy transition states that govern reaction rates.

The high strain energy of the cyclopropane and cyclobutane (B1203170) rings makes this compound susceptible to rearrangement reactions. bohrium.com Computational methods can model potential reaction mechanisms, such as the benzilic acid-type rearrangement, which involves ring contraction. For instance, in the presence of a base, the cyclobutane ring could potentially contract to a cyclopropane ring. bohrium.com

Conversely, ring expansion mechanisms are also plausible. Theoretical calculations can map the potential energy surface for the rearrangement of the bicyclo[1.1.0]butane-like central bond structure, which could lead to cyclobutene (B1205218) derivatives. nih.gov By calculating the activation barriers for these pathways, computational studies can predict which rearrangement is more likely to occur under specific conditions.

Computational modeling provides a detailed picture of the reactivity of this compound. By analyzing the calculated molecular electrostatic potential (MEP) map, regions of the molecule that are electron-rich (nucleophilic) and electron-poor (electrophilic) can be identified. The carbonyl carbon is an expected electrophilic site, while the oxygen atom is nucleophilic.

Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) reveals how the molecule will interact with other reagents. The high energy of the HOMO, associated with the strained C-C sigma bonds of the rings, indicates a high propensity to react with electrophiles. The LUMO is typically centered on the π* orbital of the carbonyl group, making it susceptible to attack by nucleophiles. mdpi.com

Analysis of Ring Strain and its Influence on Reactivity

The defining characteristic of this compound is the substantial ring strain inherent in its spirocyclic structure. This strain is the primary driver of its chemical reactivity.

Ring strain arises from two main sources: angle strain, due to the deviation of bond angles from the ideal sp³ tetrahedral angle of 109.5°, and torsional strain, from the eclipsing of bonds on adjacent atoms. numberanalytics.com In the cyclopropane ring, the C-C-C bond angles are forced to be 60°, leading to significant angle strain. The cyclobutane ring is puckered to relieve some torsional strain, but it still possesses considerable angle and torsional strain. osti.gov

Computational methods can quantify the total strain energy by comparing the calculated heat of formation of the molecule to that of a strain-free acyclic reference compound. acs.org The strain energy for a spiro[2.3]hexane system, the core of the target molecule, is a combination of the strains of the individual rings and any additional strain introduced by the spiro-junction. This stored energy makes the ring bonds weaker and more susceptible to cleavage, thereby promoting ring-opening or rearrangement reactions that lead to more stable, less strained products. bris.ac.uk

Table 2: Illustrative Strain Energy Components in Spiro[2.3]alkanes

| Ring System | Source of Strain | Typical Strain Energy (kcal/mol) |

|---|---|---|

| Cyclopropane | Angle Strain, Torsional Strain | ~27.5 |

| Cyclobutane | Angle Strain, Torsional Strain | ~26.5 |

| Spiro[2.3]hexane | Combined Strain | ~60-65 |

Note: Values are based on computational and experimental data for parent cycloalkanes and related spirocycles and serve as an estimation for the system in this compound.

Correlation of Calculated Strain Energies with Observed Chemical Behavior

The chemical reactivity of cyclopropane derivatives is intrinsically linked to their inherent ring strain. nih.gov For cyclopropane itself, the strain energy is approximately 27.5 kcal/mol, a consequence of significant angle strain from the 60° C-C-C bond angles and torsional strain from eclipsed C-H bonds. This stored potential energy provides a thermodynamic driving force for reactions that lead to the opening of the three-membered ring. nih.gov

In substituted cyclopropanes such as this compound, the strain energy and, consequently, the chemical behavior are modulated by the electronic and steric effects of the substituents. The cyclobutyl group, another strained ring system, and the carbaldehyde group, a π-acceptor, influence the electronic distribution and stability of the cyclopropane ring.

Computational methods, particularly density-functional theory (DFT), are employed to calculate the strain energy of such substituted systems. nih.gov These calculations can predict how substituents will affect the bond lengths and strengths within the cyclopropane ring. For instance, π-acceptor substituents, like the carbaldehyde group, can interact with the 3e' orbitals of the cyclopropane ring. researchgate.net This interaction can lead to a lengthening of the distal C-C bond (the bond opposite to the point of substitution) and a shortening of the two vicinal C-C bonds. nih.gov This bond asymmetry can, in turn, influence the regioselectivity of ring-opening reactions.

The calculated strain energy is a key parameter in understanding the kinetics and thermodynamics of reactions involving cyclopropanes. A higher calculated strain energy generally correlates with a lower activation barrier for ring-opening reactions, as the release of this strain is a significant driving force. nih.gov For this compound, theoretical calculations would be expected to show a high strain energy, predisposing it to reactions such as:

Ring-opening reactions: The presence of the electron-withdrawing carbaldehyde group can activate the cyclopropane ring towards nucleophilic attack, leading to ring opening. The calculated strain energy would be a critical factor in predicting the feasibility and energetics of such reactions. nih.gov

Cycloadditions: Donor-acceptor cyclopropanes, a category that this compound could fall into depending on the electronic interplay, are known to participate in various cycloaddition reactions. rsc.org Computational studies can elucidate the concerted or stepwise nature of these reactions and how the strain energy contributes to the reaction profile.

The correlation between calculated strain and observed reactivity is not always straightforward, as other factors like electronic delocalization can also play a crucial role. researchgate.net However, for highly strained molecules like this compound, the calculated strain energy remains a fundamental predictor of its chemical behavior.

Below is a hypothetical data table illustrating the kind of data that would be generated from computational studies on substituted cyclopropanes to correlate strain energy with reactivity.

| Compound | Substituent Effects | Calculated Strain Energy (kcal/mol) | Predicted Reactivity Toward Ring Opening |

| Cyclopropane | - | ~27.5 | Moderate |

| 1-Methylcyclopropane | σ-donor | ~28.0 | Slightly increased |

| 1-Cyclopropylcyclopropane | σ-donor, strained ring | ~55.0 | High |

| Cyclopropanecarbaldehyde | π-acceptor | ~30.0 | Increased (activated) |

| This compound | σ-donor, π-acceptor, steric bulk | > 30.0 (estimated) | High (activated and strained) |

Molecular Dynamics Simulations for Dynamic Behavior (if applicable)

While no specific molecular dynamics (MD) simulations for this compound have been reported in the literature, this computational technique would be highly applicable for studying its dynamic behavior. MD simulations model the movement of atoms and molecules over time, providing insights into conformational dynamics and intermolecular interactions that are not accessible from static computational models.

For a molecule like this compound, MD simulations could be employed to investigate several key aspects:

Rotational Dynamics of the Carbaldehyde Group: The orientation of the carbaldehyde group relative to the cyclopropane ring can have significant electronic and steric consequences. MD simulations could explore the rotational energy barrier and the preferred conformations of this group, which would be crucial for understanding its reactivity.

Intermolecular Interactions: In a condensed phase (liquid or solid), MD simulations can model how molecules of this compound interact with each other or with solvent molecules. This can provide information on properties like solvation energies and diffusion coefficients.

Reaction Dynamics: For reactions involving this molecule, MD simulations can be used to study the trajectory of the reacting species, providing a more detailed picture of the reaction mechanism than static calculations of transition states. acs.org

The general workflow for an MD simulation of this compound would involve:

System Setup: Defining the initial positions and velocities of all atoms in the system (the molecule of interest and any solvent molecules).

Force Field Selection: Choosing a suitable force field that accurately describes the potential energy of the system as a function of its atomic coordinates.

Simulation: Solving Newton's equations of motion for the system over a specified period, generating a trajectory of atomic positions and velocities.

Analysis: Analyzing the trajectory to extract information about the dynamic properties of interest.

Given the unique strained ring systems in this compound, MD simulations would provide valuable insights into its dynamic behavior and how this influences its chemical and physical properties.

Utility of 1 Cyclobutylcyclopropane 1 Carbaldehyde As a Synthetic Building Block

Role as an Intermediate in the Synthesis of Complex Molecular Architectures

The class of compounds to which 1-Cyclobutylcyclopropane-1-carbaldehyde belongs, namely cyclopropyl (B3062369) carbaldehydes and ketones, are recognized as highly useful synthetic tools for the construction of intricate molecular structures. nih.gov The aldehyde group provides a reactive handle for a multitude of chemical transformations, while the strained rings can impart unique conformational constraints and stereochemical properties to the target molecules. This dual functionality allows chemists to employ it in sophisticated synthetic pathways leading to diverse and complex molecular frameworks.

The structure of this compound is inherently rich in stored ring strain, a feature that can be harnessed for the synthesis of advanced carbocyclic scaffolds. The aldehyde functionality can be used as a starting point for carbon-chain elongation or as an electrophilic site for nucleophilic attack. Subsequent chemical steps can be designed to induce rearrangements or ring-opening of the cyclopropyl or cyclobutyl groups, leading to the formation of larger, more complex carbocyclic systems. This strategy is a powerful method for accessing novel molecular skeletons that are often difficult to synthesize through conventional methods.

| Reaction Type | Potential Carbocyclic Product |

| Wittig Reaction | Alkene-substituted cyclobutylcyclopropane |

| Grignard Reaction | Secondary alcohol for further cyclization |

| Ring-Opening Metathesis | Macrocyclic or polycyclic systems |

Aldehydes are fundamental precursors in the synthesis of a wide array of heterocyclic compounds. researchgate.net this compound can readily participate in condensation reactions with various dinucleophiles to form heterocyclic rings. For instance, reaction with hydrazines can yield pyrazoline derivatives, while condensation with hydroxylamine (B1172632) can produce isoxazolines. The resulting heterocyclic structures incorporate the unique spiro[cyclobutane-cyclopropane] moiety, offering a pathway to novel chemical entities with potential applications in medicinal chemistry and materials science.

| Reactant | Resulting Heterocycle |

| Hydrazine (B178648) | Pyrazoline derivative |

| Substituted Hydrazines | N-substituted Pyrazoline |

| Hydroxylamine | Isoxazoline derivative |

| Amidines | Dihydropyrimidine derivative |

Application in the Construction of Indolyl Cyclobutanone (B123998) Derivatives

The synthesis of indolyl cyclobutanones can be achieved through a tandem Brønsted acid-catalyzed reaction involving a 2-hydroxycyclobutanone precursor and an indole (B1671886) nucleophile. dntb.gov.ua In a related acid-catalyzed process, 2-hydroxycyclobutanones can undergo a ring contraction to form cyclopropyl carbaldehyde derivatives. nih.gov

A plausible mechanistic pathway begins with the protonation of the hydroxyl group on the 2-hydroxycyclobutanone by a sulfonic resin catalyst. nih.gov This is followed by a nucleophilic addition, which leads to a diol-intermediate that subsequently dehydrates to form a carbocation. nih.gov This carbocationic species can then undergo one of two competing reactions:

Ring Contraction: In the absence of a potent external nucleophile, the carbocation can undergo a C4-C3 ring contraction, yielding the corresponding protonated carbaldehyde intermediate, which upon deprotonation gives a cyclopropyl carbaldehyde like this compound. nih.gov

Nucleophilic Addition: In the presence of an indole, the carbocation is trapped by the nucleophilic indole to form the indolyl cyclobutanone product. dntb.gov.ua

Therefore, the synthesis of this compound and the construction of indolyl cyclobutanone derivatives represent divergent pathways from a common 2-hydroxycyclobutanone intermediate, with the outcome being directed by the specific reaction conditions and the presence or absence of the indole nucleophile.

Strategies for Derivatization Towards Novel Chemical Entities

The aldehyde group in this compound is the primary site for derivatization, enabling its transformation into a wide range of other functional groups. These transformations are key to developing novel chemical entities built upon the cyclobutylcyclopropane core.

Key Derivatization Strategies:

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 1-Cyclobutylcyclopropane-1-carboxylic acid. This product can then be converted into esters, amides, or acid halides, further expanding its synthetic utility.

Reduction: Reduction of the aldehyde, for example using sodium borohydride (B1222165), yields the primary alcohol, (1-cyclobutylcyclopropan-1-yl)methanol. This alcohol can be used in etherification or esterification reactions.

Nucleophilic Addition: The aldehyde is susceptible to attack by various nucleophiles. Grignard reagents or organolithium compounds can be used to introduce new carbon substituents, forming secondary alcohols.

Imination: Condensation with primary amines leads to the formation of imines (Schiff bases), which are themselves versatile intermediates for further reactions.

Olefination: Reactions such as the Wittig reaction can convert the carbonyl group into a carbon-carbon double bond, providing access to a variety of alkene derivatives.

These derivatization strategies highlight the compound's role as a versatile platform for accessing a large chemical space of novel molecules incorporating the distinct cyclobutylcyclopropane motif.

Emerging Research Directions and Future Perspectives for 1 Cyclobutylcyclopropane 1 Carbaldehyde Research

Development of Novel Stereoselective Synthetic Pathways

The creation of specific stereoisomers of 1-cyclobutylcyclopropane-1-carbaldehyde is crucial for its potential applications in fields such as medicinal chemistry and materials science, where three-dimensional structure dictates function. Future research is anticipated to concentrate on advanced stereoselective synthetic methods.

One promising approach involves the asymmetric cyclopropanation of cyclobutyl-substituted α,β-unsaturated aldehydes. Methodologies utilizing chiral catalysts, such as those based on transition metals or organocatalysts, are expected to be pivotal. For instance, the principles guiding the stereoselective synthesis of other substituted cyclopropanes, like the use of chiral auxiliaries or phase-transfer catalysts, could be adapted to control the facial selectivity of the cyclopropanation reaction on a suitable cyclobutylidene precursor. The development of synthetic routes that establish the absolute configuration at the spirocyclic carbon center will be a primary objective.

Furthermore, the stereoselective synthesis of chiral cyclobutane (B1203170) precursors is a critical aspect. doi.org Techniques such as the 1,3-dipolar cycloaddition of diazomethane (B1218177) to chiral dehydro amino acids containing a cyclobutyl moiety have demonstrated high levels of stereocontrol, offering a potential pathway to enantiopure building blocks for the synthesis of this compound. doi.orgresearchgate.net The efficiency of such diastereoselective reactions often depends on the steric influence of substituents on the cyclobutane ring. doi.org

Key Research Objectives in Stereoselective Synthesis:

Catalytic Asymmetric Cyclopropanation: Investigation of chiral Lewis acids, Brønsted acids, and organocatalysts to induce high enantioselectivity in the formation of the cyclopropane (B1198618) ring.

Substrate-Controlled Diastereoselective Synthesis: Utilization of chiral cyclobutane precursors to direct the stereochemical outcome of the cyclopropanation step.

Development of Novel Chiral Auxiliaries: Design and implementation of new chiral auxiliaries that can be easily attached to and removed from the cyclobutane or cyclopropane precursors.

Exploration of Unconventional Reactivity under Photochemical or Electrochemical Conditions

The strained nature of the cyclopropane and cyclobutane rings in this compound suggests that it may exhibit unique reactivity under photochemical and electrochemical conditions. These methods offer green and efficient alternatives to traditional thermal reactions.

Photochemical Reactivity:

Under photochemical conditions, the aldehyde group can be excited to a reactive state, potentially leading to intramolecular reactions such as Norrish Type I or Type II processes. This could result in novel ring-opening or rearrangement products. Furthermore, the strained C-C bonds of the cyclopropane ring are susceptible to photochemical cleavage or cycloaddition reactions. For instance, copper(I)-catalyzed photochemical addition reactions have been used to synthesize cyclopropane derivatives from electron-deficient olefins. rsc.org

Electrochemical Reactivity:

Electrochemical methods can be employed for both the synthesis and transformation of cyclopropane derivatives. researchgate.net Anodic oxidation could generate radical cations, initiating cycloaddition or rearrangement pathways. nih.gov Conversely, cathodic reduction of the aldehyde or the strained rings could lead to selective bond cleavage or the formation of organometallic intermediates for further functionalization. Electrochemical methods offer the advantage of being catalyst-free and highly tunable by controlling the applied potential. nih.gov

Potential Unconventional Reactions:

Photoinduced Ring-Opening and Rearrangement: Investigation of the photochemistry of the title compound to access novel molecular scaffolds.

Electrochemical Cyclopropanation and Cyclobutanation: Development of electrochemical methods for the synthesis of the core structure. nih.govresearchgate.net

Redox-Mediated Functionalization: Exploration of the electrochemical behavior of the aldehyde and the strained rings to introduce new functional groups.

Integration into Automated Synthesis Platforms

The increasing complexity of modern drug discovery and materials science necessitates the rapid synthesis and screening of large libraries of compounds. Automated synthesis platforms, including flow chemistry systems, are becoming indispensable tools in this endeavor. nih.gov The integration of the synthesis of this compound and its derivatives into such platforms represents a significant future research direction.